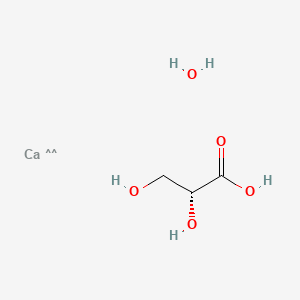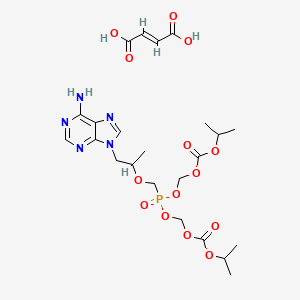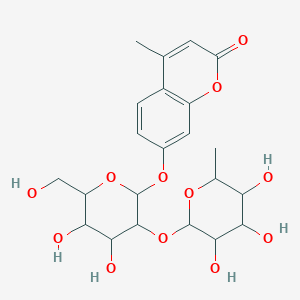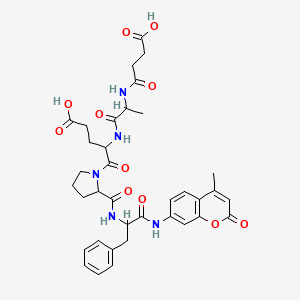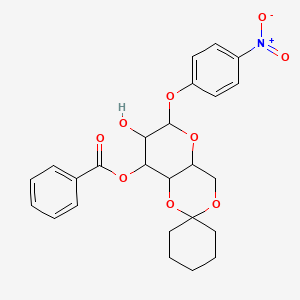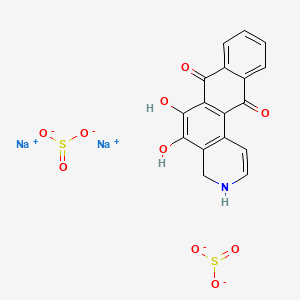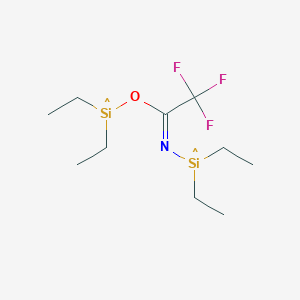
(R)-4-oxo-4-(1-phenylethoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-oxo-4-(1-phenylethoxy)butanoic acid is an organic compound with a complex structure that includes a phenyl group, an oxo group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-oxo-4-(1-phenylethoxy)butanoic acid typically involves the reaction of a phenylethyl alcohol derivative with a butanoic acid derivative under specific conditions. One common method involves the esterification of ®-1-phenylethanol with butanoic acid, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of ®-4-oxo-4-(1-phenylethoxy)butanoic acid may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-4-oxo-4-(1-phenylethoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-oxo-4-(1-phenylethoxy)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving oxo and phenyl groups. It can also serve as a model compound for studying metabolic pathways involving similar structures.
Medicine
In medicine, ®-4-oxo-4-(1-phenylethoxy)butanoic acid and its derivatives may have potential therapeutic applications. For example, they can be investigated for their anti-inflammatory or analgesic properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ®-4-oxo-4-(1-phenylethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The oxo group can participate in redox reactions, while the phenyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-phenylbutanoic acid: Lacks the ®-1-phenylethoxy group, making it less complex.
®-4-hydroxy-4-(1-phenylethoxy)butanoic acid: Contains a hydroxy group instead of an oxo group, leading to different reactivity.
®-4-oxo-4-(1-phenylethyl)butanoic acid: Similar structure but lacks the ethoxy linkage.
Uniqueness
®-4-oxo-4-(1-phenylethoxy)butanoic acid is unique due to the presence of both an oxo group and a phenylethoxy group. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications. The stereochemistry ®-configuration also adds to its uniqueness, influencing its interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-oxo-4-[(1R)-1-phenylethoxy]butanoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(10-5-3-2-4-6-10)16-12(15)8-7-11(13)14/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
IITVAEZXZLJTLD-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)CCC(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


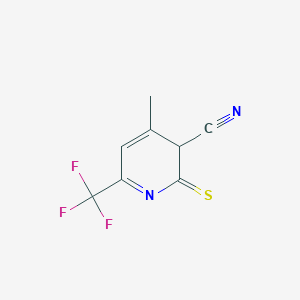
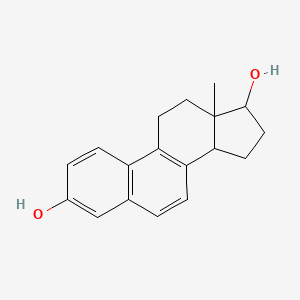
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12324644.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)
![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)
